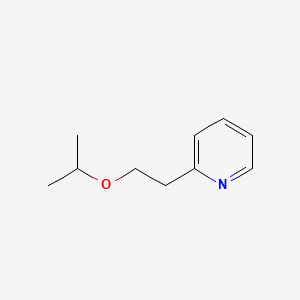

2-(2-Isopropoxyethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-yloxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h3-5,7,9H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQFWWAQORECNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072140 | |

| Record name | 2-[2-(1-Methylethoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70715-19-4 | |

| Record name | 2-[2-(1-Methylethoxy)ethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70715-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-(1-methylethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-[2-(1-methylethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(1-Methylethoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-isopropoxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(2-Isopropoxyethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-(2-isopropoxyethyl)pyridine. Due to a scarcity of published experimental data for this specific compound, this document synthesizes predicted data, draws comparisons with structurally similar analogs, and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize this and similar pyridine derivatives.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a pyridine ring, a common heterocyclic motif in pharmaceuticals, and an isopropoxyethyl side chain. The presence of the basic nitrogen atom in the pyridine ring and the polar ether linkage imparts specific physicochemical characteristics that are critical for its behavior in chemical and biological systems. Understanding properties such as boiling point, density, and solubility is fundamental for its purification, formulation, and application in medicinal chemistry and materials science.

This guide addresses the current information gap by providing a robust framework for anticipating and experimentally verifying the physical properties of this compound.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with an ethyl group, which is in turn connected to an isopropoxy group via an ether linkage.

Caption: 2D Structure of this compound

Compound Identification and Predicted Properties

While experimental data is sparse, computational models and data from closely related analogs allow for a reliable estimation of the core physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-propan-2-yloxyethyl)pyridine | PubChemLite[1] |

| Molecular Formula | C₁₀H₁₅NO | PubChemLite[1] |

| Molecular Weight | 165.23 g/mol | PubChem[2] |

| CAS Number | 70644-45-0 (Ambiguous; often refers to n-propoxy isomer) | PubChem[2] |

| SMILES | CC(C)OCCC1=CC=CC=N1 | PubChemLite[1] |

| InChI | InChI=1S/C10H15NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h3-5,7,9H,6,8H2,1-2H3 | PubChemLite[1] |

| Predicted XlogP | 1.5 | PubChemLite[1] |

Physical Properties: Analog Comparison and Estimation

The physical properties of this compound can be inferred by comparing it with its structural analogs. The branched isopropoxy group is expected to lower the boiling point relative to the straight-chain n-propoxy analog due to reduced surface area and weaker van der Waals forces. The ether group and pyridine nitrogen will allow for hydrogen bonding with protic solvents, suggesting moderate water solubility.

| Physical Property | This compound (Estimated) | Analog Compound & Value | Justification & Causality |

| Physical State | Colorless to pale yellow liquid | 2-(2-Methoxyethyl)pyridine: Colorless to pale yellow liquid[3] | The functional groups and molecular weight suggest it will be a liquid at standard temperature and pressure. |

| Boiling Point (°C) | ~150-165 at 760 mmHg | 2-Isopropylpyridine: 159.8[4] | The addition of the ethoxy group increases molecular weight and polarity compared to 2-isopropylpyridine, which would raise the boiling point. However, the branching of the isopropoxy group will lower it relative to a straight-chain ether. |

| Density (g/cm³) | ~0.95 - 1.05 | 2-Isopropylpyridine: 0.912[5]; 2-(2-Hydroxyethyl)pyridine: 1.091[6] | The density will likely be intermediate between the less dense alkylpyridine and the denser, hydrogen-bonding hydroxyethyl analog. |

| Solubility | Moderately soluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform, ether) | 2-(2-Methoxyethyl)pyridine: Moderately soluble in water, soluble in organic solvents[3]; 2-(2-Hydroxyethyl)pyridine: Very soluble in alcohol, chloroform[6] | The ether oxygen and pyridine nitrogen can act as hydrogen bond acceptors, allowing for some aqueous solubility. The hydrocarbon portion ensures solubility in organic solvents. |

Spectroscopic Profile for Characterization

For a researcher synthesizing or verifying a sample of this compound, the following spectroscopic signatures would be expected.

-

¹H NMR:

-

Pyridine Ring: A complex multiplet pattern in the aromatic region (~7.0-8.5 ppm). The proton at the 6-position will be the most downfield.

-

Ethyl Chain (-CH₂-CH₂-): Two triplets adjacent to each other, with the protons closer to the pyridine ring appearing further downfield (~2.8-3.2 ppm) than those adjacent to the ether oxygen (~3.5-3.8 ppm).

-

Isopropoxy Group (-CH(CH₃)₂): A septet for the methine proton (~3.6-4.0 ppm) and a doublet for the six equivalent methyl protons (~1.1-1.3 ppm).

-

-

¹³C NMR:

-

Pyridine Ring: Five distinct signals in the aromatic region (~120-160 ppm).

-

Aliphatic Carbons: Signals for the ethyl and isopropoxy carbons would be expected in the 20-80 ppm range, with carbons directly attached to oxygen or nitrogen appearing more downfield[7].

-

-

FTIR Spectroscopy:

-

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage in the 1100-1150 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: Several characteristic bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (Electron Ionization):

Experimental Protocols for Physical Property Determination

The following section provides step-by-step, self-validating protocols for determining the primary physical properties of a novel compound like this compound.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for small sample quantities and provides an accurate boiling point range. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Sources

- 1. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-(2-Propoxyethyl)pyridine | C10H15NO | CID 112444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 114-91-0: 2-(2-Methoxyethyl)pyridine | CymitQuimica [cymitquimica.com]

- 4. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Spectroscopic Unveiling of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 2-(2-Isopropoxyethyl)pyridine. These predictions are based on the analysis of similar structures, such as 2-(2-hydroxyethyl)pyridine, 2-(2-ethoxyethyl)pyridine, and general principles of spectroscopy.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the pyridine ring and the isopropoxyethyl side chain.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropoxyethyl side chain. The chemical shifts are influenced by the electronic environment of the protons.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Pyridine H-6 | 8.5 - 8.6 | Doublet of doublets (dd) | 1H |

| Pyridine H-4 | 7.6 - 7.8 | Triplet of doublets (td) | 1H |

| Pyridine H-3 | 7.1 - 7.3 | Doublet (d) | 1H |

| Pyridine H-5 | 7.0 - 7.2 | Triplet (t) | 1H |

| -O-CH ₂-CH₂-Py | 3.7 - 3.9 | Triplet (t) | 2H |

| -O-CH₂-CH ₂-Py | 3.0 - 3.2 | Triplet (t) | 2H |

| -O-CH (CH₃)₂ | 3.5 - 3.7 | Septet | 1H |

| -O-CH(C H₃)₂ | 1.1 - 1.3 | Doublet (d) | 6H |

Causality of Predicted Shifts:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region (7.0-8.6 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Ethyl Bridge Protons: The methylene group adjacent to the pyridine ring (-CH₂-Py) will be upfield from the methylene group adjacent to the oxygen atom (-O-CH₂-). The oxygen atom is more electronegative than the pyridine ring, causing a greater downfield shift for the adjacent protons.

-

Isopropoxy Group Protons: The methine proton (-O-CH(CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will appear as a doublet, being coupled to the single methine proton.

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-5 | 122 - 124 |

| Pyridine C-3 | 120 - 122 |

| -O-C H(CH₃)₂ | 68 - 72 |

| -O-C H₂-CH₂-Py | 65 - 68 |

| -O-CH₂-C H₂-Py | 38 - 42 |

| -O-CH(C H₃)₂ | 21 - 23 |

Causality of Predicted Shifts:

-

Pyridine Carbons: The C-2 carbon, directly attached to the substituent and adjacent to the nitrogen, will be the most downfield in the aromatic region. The other pyridine carbons will have chemical shifts typical for a 2-substituted pyridine.

-

Aliphatic Carbons: The carbons directly bonded to the oxygen atom (-O-CH and -O-CH₂) will be in the range of 65-72 ppm. The methylene carbon attached to the pyridine ring will be further upfield, and the methyl carbons of the isopropoxy group will be the most shielded (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the ether linkage.[6][7][8][9]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N and C=C stretching (pyridine ring) | 1450 - 1600 |

| C-O-C stretching (ether) | 1050 - 1150 |

| C-H bending (aromatic) | 750 - 800 |

Causality of Predicted Absorptions:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).

-

Pyridine Ring Stretching: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

Ether C-O-C Stretching: A strong absorption band in the 1050-1150 cm⁻¹ range is indicative of the C-O-C asymmetric stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For this compound, electron ionization (EI) would likely be used.[10][11][12][13][14]

Predicted Molecular Ion and Fragments:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . A prominent molecular ion peak at m/z = 165 is expected.

-

Base Peak: The base peak is often the most stable fragment. A likely candidate is the fragment resulting from the loss of a propyl group from the ether, leading to a resonance-stabilized cation at m/z = 122. Another possibility is the tropylium-like ion at m/z = 93, common in the fragmentation of 2-substituted pyridines.

-

Other Key Fragments:

Causality of Fragmentation:

The fragmentation of ethers is often initiated by cleavage of the C-O and C-C bonds adjacent to the oxygen atom.[17][18][19] For aromatic ethers, cleavage of the bond beta to the aromatic ring is also a common pathway.[20] The stability of the resulting carbocations and radical species dictates the most favorable fragmentation pathways. The pyridine ring can stabilize an adjacent positive charge, influencing the fragmentation of the side chain.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard laboratory procedures should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[21]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[22][23]

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of information obtained from each spectroscopic technique and how they contribute to the final structural elucidation.

Caption: Workflow of Spectroscopic Data Integration.

Sources

- 1. 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - 2-(2-ethoxyethyl)pyridine (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine [webbook.nist.gov]

- 8. Pyridine(110-86-1) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. rroij.com [rroij.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 20. GCMS Section 6.13 [people.whitman.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. ursinus.edu [ursinus.edu]

Solubility of 2-(2-Isopropoxyethyl)pyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Isopropoxyethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a practical resource for researchers and scientists, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound in various organic solvents is a critical physicochemical parameter that dictates its behavior in a multitude of chemical and biological processes. For a molecule like this compound, which incorporates both a polar pyridine head and a more nonpolar isopropoxyethyl tail, its solubility profile is nuanced. A thorough understanding of its solubility is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants remain in the same phase.

-

Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: The choice of excipients and delivery vehicles for a potential drug candidate is heavily influenced by its solubility.

-

Predictive Toxicology: Solubility in various media can provide early insights into a compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will first delve into the theoretical considerations that govern the solubility of this compound, followed by a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This is primarily governed by the polarity of the solute and the solvent. The molecular structure of this compound, shown below, provides key insights into its expected solubility.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

The key structural features influencing its solubility are:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity to the molecule.[3] This suggests solubility in polar solvents. The aromatic nature of the ring also allows for π-π stacking interactions.

-

The Isopropoxyethyl Group: This aliphatic side chain is predominantly nonpolar, contributing to van der Waals interactions. This feature suggests solubility in nonpolar organic solvents.

Based on this hybrid structure, we can predict a broad solubility profile. A related compound, 2-(2-Methoxyethyl)pyridine, is known to be soluble in organic solvents and moderately soluble in water.[4]

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | The polar nature of these solvents will interact favorably with the pyridine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of these solvents can act as hydrogen bond donors to the pyridine nitrogen. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Moderate to High | The isopropoxyethyl side chain will promote solubility through van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity to interact with both parts of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are a valuable starting point, empirical determination is essential for accurate quantitative data. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Curve:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation:

-

Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply by the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | [Insert Experimental Data] |

| Ethanol | Polar Protic | [Insert Experimental Data] |

| Acetone | Polar Aprotic | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | [Insert Experimental Data] |

| Dichloromethane | Chlorinated | [Insert Experimental Data] |

| Toluene | Nonpolar Aprotic | [Insert Experimental Data] |

| Hexane | Nonpolar Aprotic | [Insert Experimental Data] |

| Diethyl Ether | Nonpolar Aprotic | [Insert Experimental Data] |

The results should be interpreted in the context of the theoretical predictions. Any significant deviations may indicate specific solute-solvent interactions that were not immediately apparent from the molecular structure alone.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and the organic solvents used. Always consult the Safety Data Sheet (SDS) for the specific hazards associated with each substance.[5][6][7][8] General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. This information is invaluable for a wide range of applications in chemical synthesis, purification, and formulation, ultimately facilitating more efficient and informed drug development processes.

References

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Propoxyethyl)pyridine. PubChem. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

Sources

Thermal stability and decomposition of 2-(2-Isopropoxyethyl)pyridine

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Isopropoxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. As a Senior Application Scientist, this document synthesizes established principles of physical organic chemistry and thermal analysis to offer field-proven insights into the material's behavior under thermal stress. The guide details a plausible decomposition mechanism, outlines validated experimental protocols for characterization, and presents data in a clear, comparative format. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely handle and utilize this compound in thermally sensitive applications.

Introduction: The Significance of Thermal Stability in Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility often hinges on their stability under various processing and storage conditions. This compound, with its ether and pyridine functionalities, presents a unique thermal profile that warrants careful consideration, particularly in applications such as active pharmaceutical ingredient (API) synthesis, formulation, and the development of functional materials where elevated temperatures may be encountered.

Understanding the thermal stability of a compound like this compound is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of potentially hazardous byproducts.

-

Process Optimization: Knowledge of decomposition onsets and kinetics allows for the definition of safe operating limits for reactions, distillations, and drying processes.

-

Product Purity and Stability: Degradation at elevated temperatures can introduce impurities, affecting the quality, efficacy, and shelf-life of the final product.

This guide provides a detailed examination of the thermal behavior of this compound, drawing parallels with structurally related compounds to elucidate its decomposition pathway.

Proposed Thermal Decomposition Pathway

Studies on 2-(2-hydroxyethyl)pyridine have shown that it undergoes a unimolecular, first-order elimination reaction at elevated temperatures (625–690 K) to yield 2-methylpyridine and formaldehyde.[1] This reaction proceeds through a cyclic, six-membered transition state, a classic example of a pericyclic reaction.

By analogy, this compound is expected to decompose via a similar intramolecular elimination pathway. The nitrogen of the pyridine ring acts as an internal base, abstracting a proton from the isopropyl group, while the C-O bond of the ether cleaves. This concerted mechanism results in the formation of three stable products: 2-methylpyridine, acetone, and propene.

The proposed mechanism is illustrated below:

Caption: Proposed decomposition of this compound.

This type of elimination is favored due to the formation of a stable six-membered ring in the transition state, which lowers the activation energy of the reaction.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a suite of thermal analysis techniques should be employed. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended as a self-validating system.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures for peak mass loss rate from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. A pinhole in the lid is recommended if boiling is expected before decomposition to allow for controlled volatilization.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which are indicative of decomposition.

-

Integrate the peak areas to determine the enthalpy of the thermal events (ΔH).

-

The workflow for this experimental approach is visualized below:

Caption: Workflow for thermal stability assessment.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be tabulated for clear comparison and interpretation. While actual experimental data is not available, the following table presents expected values for this compound based on the behavior of similar pyridine and ether-containing compounds.[2]

| Parameter | Technique | Expected Value | Significance |

| Onset of Decomposition (Tonset, 5% mass loss) | TGA | 180 - 220 °C | Indicates the temperature at which significant degradation begins. |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | 230 - 270 °C | The temperature of the maximum rate of mass loss. |

| Residual Mass @ 500 °C | TGA | < 5% | Suggests complete decomposition into volatile products. |

| Melting Point (Tm) | DSC | Not Applicable (Liquid) | The compound is expected to be a liquid at room temperature. |

| Boiling Point (Tb) | DSC | ~220 - 240 °C | The temperature at which the liquid transitions to a gas at atmospheric pressure. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Exothermic | The decomposition process is expected to release energy. |

Interpretation of Expected Results:

The TGA data is anticipated to show a single, sharp mass loss step, consistent with a clean, unimolecular decomposition. The DSC thermogram would likely exhibit an endotherm corresponding to the boiling point, followed by a sharp exotherm at a higher temperature, confirming the energetic nature of the decomposition. The proximity of the boiling point to the decomposition onset highlights the importance of conducting any distillations under reduced pressure to avoid thermal degradation.

Safety and Handling Considerations

Given the predicted thermal instability at elevated temperatures, the following precautions are recommended when handling this compound:

-

Avoid High Temperatures: Do not subject the compound to temperatures exceeding its determined onset of decomposition.

-

Inert Atmosphere: When heating, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Pressure Relief: When heating in a closed system, ensure adequate pressure relief is in place to handle potential gas evolution from decomposition.

-

Material Compatibility: Ensure that the materials of construction for reactors and storage vessels are compatible with pyridine derivatives.

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its thermal stability and decomposition can be formulated by drawing upon the established chemistry of analogous compounds. The proposed intramolecular elimination mechanism provides a strong theoretical framework for its thermal degradation to 2-methylpyridine, acetone, and propene. The experimental protocols outlined in this guide offer a reliable methodology for the empirical determination of its thermal properties. For researchers and professionals in drug development and materials science, a thorough characterization of the thermal behavior of this compound is a critical step in ensuring its safe and effective application.

References

-

Taylor, R. The mechanism of thermal eliminations. Part 16. Rate data for pyrolysis of 2-(2-hydroxyethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2. 1979, 1730-1733. [Link]

-

Gao, Y., et al. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. 2023, 101(5), 295-302. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Isopropoxyethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Isopropoxyethyl)pyridine, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. While the definitive history of its initial discovery is not extensively documented, its importance has grown in correlation with its use as a key intermediate in the synthesis of high-value molecules, most notably the insect repellent Icaridin. This guide details its synthesis, physicochemical properties, spectroscopic characterization, and established applications, offering field-proven insights for laboratory and industrial applications.

Introduction

This compound is a substituted pyridine derivative characterized by an isopropoxyethyl group at the 2-position of the pyridine ring. Its molecular structure confers a unique combination of properties, including a basic nitrogen atom, an ether linkage, and an aromatic core, making it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals and agrochemicals, and the functionalization at the 2-position with a flexible ether-containing side chain allows for further molecular elaboration.[1]

The emergence of this compound as a compound of interest is intrinsically linked to the development of the insect repellent Icaridin (Picaridin).[2][3] Its precursor, 2-(2-hydroxyethyl)pyridine, is a well-established industrial chemical, and the subsequent etherification to introduce the isopropoxy group represents a critical step in the manufacturing of this widely used active ingredient.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the analytical characterization of its products.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [4] |

| Molecular Weight | 165.23 g/mol | [5] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | Not explicitly reported, but expected to be higher than its precursor, 2-(2-hydroxyethyl)pyridine (170 °C @ 100 mm Hg) | [6] |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

| CAS Number | Not definitively assigned, though related compounds have CAS numbers. |

Synthesis of this compound

The most logical and industrially scalable synthetic route to this compound is through the etherification of its precursor, 2-(2-hydroxyethyl)pyridine. This transformation is typically achieved via the Williamson ether synthesis.

Synthesis of the Precursor: 2-(2-Hydroxyethyl)pyridine

The precursor, 2-(2-hydroxyethyl)pyridine, is synthesized on an industrial scale primarily through the condensation of 2-picoline (2-methylpyridine) with formaldehyde.[7][8] This reaction is typically carried out under pressure and at elevated temperatures in the presence of a catalyst.

Reaction:

Recent advancements in this process focus on improving reaction efficiency and reducing byproducts.[7]

Williamson Ether Synthesis of this compound

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In the context of synthesizing this compound, the hydroxyl group of 2-(2-hydroxyethyl)pyridine is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in an SN2 reaction to form the desired ether.

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-(2-Hydroxyethyl)pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

2-Bromopropane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

-

SN2 Reaction: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete set of experimentally verified spectra is not available in the public domain, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm). The ethyl chain protons will appear as two triplets, and the isopropyl group will be represented by a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring, two carbons of the ethyl chain, and two carbons of the isopropyl group.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:[11][12]

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum for this compound shows the following key ions:[4]

| Ion | Predicted m/z |

| [M]⁺ | 165.11 |

| [M+H]⁺ | 166.12 |

The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the ethylpyridine side chain.

Applications in Drug Development and Agrochemicals

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Icaridin.

Intermediate in Icaridin Synthesis

Icaridin, also known as Picaridin, is a widely used insect repellent that is effective against a broad range of pests.[2] The synthesis of Icaridin involves the hydrogenation of the pyridine ring of a 2-substituted pyridine to a piperidine ring, followed by N-acylation.

The synthesis of the Icaridin precursor starts with 2-(2-hydroxyethyl)pyridine, which is then converted to this compound. While patents often describe the synthesis of the final active ingredient, the preparation of this key intermediate is an essential upstream process.[2][3]

Caption: Synthetic pathway from 2-(2-hydroxyethyl)pyridine to Icaridin.

Safety and Handling

As with all chemical compounds, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds such as 2-isopropylpyridine, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13] It is expected to be flammable and may cause irritation upon contact with skin or eyes.

Conclusion

This compound, while not a widely studied compound in its own right, holds significant industrial importance as a key intermediate. Its synthesis, primarily through the Williamson etherification of 2-(2-hydroxyethyl)pyridine, is a critical step in the production of the insect repellent Icaridin. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the fields of synthetic chemistry and drug and agrochemical development. Further research into the direct synthesis and detailed experimental characterization of this compound would be a valuable contribution to the chemical literature.

References

-

Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available at: [Link].

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link].

- Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

PubChemLite. This compound (C10H15NO). Available at: [Link].

-

PubChem. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. Available at: [Link].

-

PubChem. 2-(2-Propoxyethyl)pyridine | C10H15NO | CID 112444. Available at: [Link].

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available at: [Link].

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link].

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link].

-

Eureka | Patsnap. Synthesis method of (2-hydroxyethyl)pyridine. Available at: [Link].

-

Organic Syntheses Procedure. pyridine-n-oxide. Available at: [Link].

- Google Patents. CN102167681A - Method for preparing insect repellant icaridin.

-

MassBank. pyridine. Available at: [Link].

-

PubChem. 2-Isopropylpyridine | C8H11N | CID 69523. Available at: [Link].

-

OSTI.gov. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Available at: [Link].

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). Available at: [Link].

-

National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook. Available at: [Link].

-

ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available at: [Link].

-

Oriental Journal of Chemistry. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. Available at: [Link].

- Google Patents. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.

- Google Patents. CN102167681B - Method for preparing insect repellant icaridin.

-

National Institute of Standards and Technology. Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link].

-

ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Available at: [Link].

- Google Patents. US2549651A - Pyridine preparation.

- Google Patents. EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102167681A - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 3. CN102167681B - Method for preparing insect repellant icaridin - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 5. 2-(2-Propoxyethyl)pyridine | C10H15NO | CID 112444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis method of (2-hydroxyethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Pyridine, 2-methyl- [webbook.nist.gov]

- 9. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]

- 10. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide for Novel Research Pathways

Abstract

The pyridine scaffold is a cornerstone in modern medicinal and materials chemistry, featuring in a significant number of FDA-approved drugs and advanced materials.[1][2][3] While many pyridine derivatives have been extensively studied, 2-(2-Isopropoxyethyl)pyridine remains a largely unexplored molecule with considerable untapped potential. This technical guide provides a comprehensive framework for initiating research into this promising compound. We will delineate a robust synthetic protocol, detail essential characterization techniques, and, most importantly, propose several innovative research avenues complete with detailed experimental methodologies. This document is intended to serve as a launchpad for researchers, scientists, and drug development professionals to explore the unique properties and applications of this compound, from novel therapeutics to advanced material science.

Introduction: The Untapped Promise of a Pyridine Ether

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications.[2][4] Their unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, make them invaluable in the design of biologically active molecules and functional materials.[1][5] The introduction of an isopropoxyethyl substituent at the 2-position of the pyridine ring in this compound introduces a combination of flexibility, lipophilicity, and potential for metal coordination that suggests a wide range of possible applications. This guide will explore these potential applications, providing a scientifically grounded roadmap for future research.

Synthesis and Characterization of this compound

A reliable and efficient synthesis is the first critical step in exploring the potential of this compound. We propose a straightforward and scalable synthesis via the Williamson ether synthesis, a classic and robust method for forming ethers.[6][7][8][9][10]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 2-(2-hydroxyethyl)pyridine with an isopropyl halide in the presence of a strong base. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the Williamson ether synthesis.[6][7]

// Nodes start [label="2-(2-Hydroxyethyl)pyridine + Isopropyl Halide", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Strong Base (e.g., NaH)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Anhydrous Solvent (e.g., THF, DMF)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Williamson Ether Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification (e.g., Column Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reaction; base -> reaction; solvent -> reaction; reaction -> workup [label="Reaction Completion"]; workup -> purification; purification -> final_product; }

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF).

-

Deprotonation: Add 2-(2-hydroxyethyl)pyridine (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the isopropyl halide (e.g., 2-bromopropane, 1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, particularly the C-O-C ether linkage and the pyridine ring vibrations. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound.[11][12] |

Potential Research Area 1: Medicinal Chemistry Applications

The pyridine nucleus is a well-established pharmacophore in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][13][14][15] The isopropoxyethyl side chain of our target molecule can modulate its lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties.[1]

Rationale for Investigation

-

Anticancer Potential: Many pyridine derivatives exhibit anticancer activity through various mechanisms.[2][13] The structural features of this compound warrant its investigation as a potential anticancer agent.

-

Antimicrobial and Antiviral Activity: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[2] There is a compelling case for screening this novel derivative against a panel of clinically relevant pathogens.

-

Anti-inflammatory Properties: Pyridine derivatives have also been explored for their anti-inflammatory effects.[16]

Proposed Experimental Workflow: Biological Screening

// Nodes compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; anticancer [label="Anticancer Screening", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Screening", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory Screening", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_lines [label="Cancer Cell Line Panel (e.g., NCI-60)", shape=invtrapezium]; mic_mbc [label="MIC/MBC Assays (Bacteria & Fungi)", shape=invtrapezium]; lps_assay [label="LPS-stimulated Macrophage Assay", shape=invtrapezium]; data_analysis [label="Data Analysis & Hit Identification", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges compound -> anticancer; compound -> antimicrobial; compound -> anti_inflammatory; anticancer -> cell_lines; antimicrobial -> mic_mbc; anti_inflammatory -> lps_assay; cell_lines -> data_analysis; mic_mbc -> data_analysis; lps_assay -> data_analysis; }

Figure 2: Workflow for the initial biological screening of this compound.

Step-by-Step Protocols

-

Anticancer Screening:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., from the NCI-60 panel) in appropriate culture media.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Viability Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or SRB assay.

-

Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line to quantify the compound's cytotoxic potency.

-

-

Antimicrobial Screening:

-

Microorganism Strains: Use a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

-

Broth Microdilution Assay: Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate the wells with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC/MBC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth. Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating samples from the clear wells onto agar plates.

-

Potential Research Area 2: Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage in this compound can act as a bidentate ligand, capable of coordinating with a variety of metal centers.[5][17] This suggests potential applications in catalysis.[18][19][20]

Rationale for Investigation

-

Homogeneous Catalysis: Pyridine-containing ligands are widely used in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, and polymerization.[17] The electronic and steric properties of the isopropoxyethyl group could influence the catalytic activity and selectivity of metal complexes derived from this ligand.

-

Novel Metal Complexes: The synthesis and characterization of novel metal complexes of this compound would be a valuable contribution to the field of coordination chemistry.

Proposed Experimental Workflow: Synthesis and Catalytic Testing

// Nodes ligand [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_precursor [label="Metal Precursor (e.g., Pd(OAc)₂, CuI)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex_synthesis [label="Synthesis of Metal Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Complex Characterization (X-ray, NMR, etc.)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; catalytic_reaction [label="Catalytic Reaction (e.g., Suzuki Coupling)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis of Reaction Products (GC-MS, NMR)", shape=invtrapezium]; evaluation [label="Evaluation of Catalytic Performance", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ligand -> complex_synthesis; metal_precursor -> complex_synthesis; complex_synthesis -> characterization; characterization -> catalytic_reaction; catalytic_reaction -> analysis; analysis -> evaluation; }

Figure 3: Workflow for the synthesis of metal complexes and evaluation of their catalytic activity.

Step-by-Step Protocols

-

Synthesis of a Palladium(II) Complex:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq.) in a suitable solvent (e.g., dichloromethane).

-

Complexation: Add a solution of a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂, 1.0 eq.), in the same solvent.

-

Reaction: Stir the mixture at room temperature for several hours.

-

Isolation: The resulting complex may precipitate out of solution or can be isolated by removing the solvent under reduced pressure. Recrystallization from a suitable solvent system can yield X-ray quality crystals.

-

Characterization: Characterize the complex using single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.

-

-

Catalytic Testing in a Suzuki Cross-Coupling Reaction:

-

Reaction Mixture: To a reaction vial, add an aryl halide (e.g., bromobenzene, 1.0 eq.), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and the synthesized palladium complex (e.g., 1 mol%).

-

Solvent: Add a suitable solvent system (e.g., toluene/water).

-

Reaction: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a set time.

-

Analysis: After the reaction is complete, analyze the reaction mixture by GC-MS or NMR to determine the conversion and yield of the biaryl product.

-

Potential Research Area 3: Materials Science and Corrosion Inhibition

Pyridine derivatives have been investigated for their potential in materials science, including the development of functional polymers and as corrosion inhibitors for various metals.[21][22][23][24][25]

Rationale for Investigation

-

Corrosion Inhibition: The nitrogen and oxygen atoms in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[22][25] The presence of the isopropoxyethyl group may enhance its solubility and adsorption characteristics in corrosive media.

-

Functional Monomers: The pyridine ring can be functionalized to create monomers for polymerization, leading to new materials with interesting optical or electronic properties.

Proposed Experimental Workflow: Corrosion Inhibition Studies

// Nodes inhibitor [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_coupon [label="Metal Coupon (e.g., Mild Steel)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; corrosive_medium [label="Corrosive Medium (e.g., 1 M HCl)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; electrochemical [label="Electrochemical Measurements (EIS, PDP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; weight_loss [label="Weight Loss Measurements", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; surface_analysis [label="Surface Analysis (SEM, AFM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluation [label="Evaluation of Inhibition Efficiency", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges inhibitor -> electrochemical; metal_coupon -> electrochemical; corrosive_medium -> electrochemical; inhibitor -> weight_loss; metal_coupon -> weight_loss; corrosive_medium -> weight_loss; electrochemical -> evaluation; weight_loss -> evaluation; evaluation -> surface_analysis; }

Figure 4: Workflow for evaluating the corrosion inhibition properties of this compound.

Step-by-Step Protocols

-

Weight Loss Measurements:

-

Preparation: Prepare and weigh metal coupons (e.g., mild steel).

-

Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

-

Exposure: Keep the coupons immersed for a specified period.

-

Analysis: Remove, clean, and reweigh the coupons to determine the weight loss and calculate the inhibition efficiency.

-

-

Electrochemical Measurements:

-

Electrochemical Cell: Set up a three-electrode cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Measurements: Perform potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements in the corrosive medium with and without the inhibitor.

-

Data Analysis: Analyze the data to determine corrosion current density, polarization resistance, and other parameters to evaluate the inhibition mechanism and efficiency.

-

Conclusion

This compound represents a molecule of significant, yet unrealized, potential. This guide has provided a comprehensive starting point for its investigation, from a robust synthetic protocol to a series of well-defined research avenues in medicinal chemistry, catalysis, and materials science. The proposed experimental workflows are grounded in established scientific principles and offer a clear path for researchers to begin unlocking the unique properties of this promising compound. It is our hope that this document will inspire and facilitate new discoveries that leverage the versatile nature of the pyridine scaffold.

References

-

ResearchGate. (n.d.). Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and Its Derivatives as Corrosion Inhibitors. Retrieved from [Link]

-

Taylor & Francis. (2023). Pyridine-, Imidazopyridine-, and Pyrimidine-based Corrosion Inhibitors. Retrieved from [Link]

-

Yaquoti, S., et al. (n.d.). Pyridine-8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

-

Digital Commons @ NJIT. (2021). Pyridine and its derivatives as corrosion inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

Semantic Scholar. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

-

AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Pyridine Derivatives. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Pyridine Derivatives: Applications in Coordination Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

- Google Patents. (n.d.). Synthesis method of 2-hydroxyethyl pyridine.

- Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]